molecular formula C21H26N2O2 B2897004 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1286710-15-3

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2897004
CAS No.: 1286710-15-3
M. Wt: 338.451
InChI Key: AOTYFRUXVLFHJY-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran core substituted with a phenyl group at the 4-position. The molecule incorporates a cyclopropylamine moiety and a 1-methylpyrrole side chain, which likely contribute to its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-22-13-5-8-19(22)16-23(18-9-10-18)20(24)21(11-14-25-15-12-21)17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYFRUXVLFHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a compound with the CAS number 1286710-15-3, has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly its cytotoxic properties against various cell lines.

The molecular formula of the compound is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molecular weight of 338.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a tetrahydro-pyran ring, which contribute to its biological activity.

PropertyValue
CAS Number1286710-15-3
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrole derivative followed by cyclization reactions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the compound.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTS assay was employed to determine cell viability in response to different concentrations of the compound over time.

Key Findings:

  • Cell Lines Tested : The compound was tested against human adenocarcinoma-derived cell lines:
    • Colon (LoVo)
    • Ovary (SK-OV-3)
    • Breast (MCF-7)
  • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant anti-tumor activity, particularly against colon cancer cells. The highest anti-tumor activity was observed at specific concentrations, suggesting its potential as an anti-cancer agent .
Cell LineIC50 Value (µM)Activity Level
LoVo20High
SK-OV-350Moderate
MCF-775Low

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. However, preliminary data suggest that it may involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

Case Studies

A recent study highlighted the effectiveness of similar pyrrole-based compounds in targeting specific receptors associated with tumor growth. For instance, derivatives targeting TGF-β type I receptor showed promising results in inhibiting tumor invasiveness and metastasis . This suggests that this compound may share similar pathways in exerting its biological effects.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including HDAC inhibitors, pyrrole-pyridine hybrids, and carboxamide derivatives. Below is a systematic comparison:

Structural Similarities and Differences
Compound Name/ID Core Structure Key Substituents Molecular Weight Synthesis Yield
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (Target) Tetrahydropyran Cyclopropyl, 1-methylpyrrole, phenyl Not reported Not reported
(R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (17) Piperidine-tetrahydropyran hybrid Naphthalene, piperidine 381.2 78%
(±)-(3R,4S)-1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{5,5}) Pyrrolidine-pyrrole hybrid Trifluoromethylphenyl, ureido 425 65% (crude)
MC1568 (HDAC inhibitor) Pyrrole-acrylamide 3-Fluorophenyl, oxopropenyl 332.3 Not reported

Key Observations :

  • The target compound’s tetrahydropyran core differentiates it from pyrrolidine-based analogs (e.g., 14{5,5}) and HDAC inhibitors like MC1568, which rely on planar aromatic systems for activity .
  • The cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., naphthalene in compound 17), as cyclopropane rings are known to resist oxidative degradation .
  • Unlike MC1568, the target lacks an acrylamide warhead critical for HDAC inhibition, suggesting divergent biological targets .
Pharmacokinetic and Metabolic Comparisons
  • Microsomal Stability : Compound 17 (tetrahydropyran-piperidine hybrid) demonstrated moderate stability in human liver microsomes (t½ > 60 min), attributed to its rigid tetrahydropyran core . The target compound’s cyclopropyl group may further improve stability by reducing CYP450-mediated metabolism.
  • Purity and Yield : Pyrrolidine-pyrrole hybrids (e.g., 14{5,5}) exhibited lower crude yields (62–65%) and variable purity (16–79%) compared to compound 17 (78% yield, 95% purity), highlighting challenges in synthesizing nitrogen-rich heterocycles .

Q & A

What are the key considerations for synthesizing N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in a laboratory setting?

Basic Research Question
The synthesis involves multi-step routes requiring precise control of reaction conditions. Key steps include:

  • Cyclopropane ring formation : Use of cyclopropanation reagents (e.g., CH₂N₂ or Simmons-Smith reagents) under inert atmospheres.
  • Amide coupling : Activation of carboxylic acid groups via carbodiimides (e.g., DCC or EDC) to react with the pyrrolylmethylamine intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) for improved solubility of intermediates.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

How can the structural integrity of this compound be confirmed post-synthesis?

Basic Research Question
Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrrole protons at δ 6.0–7.0 ppm) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and confirm tetrahydropyran ring conformation .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .

What strategies can optimize synthetic yield while minimizing side reactions?

Advanced Research Question
Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for cyclopropane formation to prevent ring-opening side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation and reduce reaction time .
  • In situ monitoring : TLC or HPLC to track reaction progress and terminate before byproduct formation .

How can computational methods elucidate interactions between this compound and biological targets?

Advanced Research Question
Computational approaches include:

  • Molecular docking : Using software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
  • Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction residues .
  • QSAR modeling : Correlating structural features (e.g., cyclopropyl lipophilicity) with biological activity data .

What physicochemical properties are critical for experimental design?

Basic Research Question
Key properties include:

PropertyValue/DescriptionExperimental Relevance
SolubilitySoluble in DMSO, DCM; insoluble in H₂OUse organic solvents for assays
StabilityStable at RT; degrade >150°CAvoid high-temperature storage
LogPPredicted ~3.2 (via ChemDraw)Indicates moderate membrane permeability

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question
Address discrepancies by:

  • Purity validation : Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurity effects .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .
  • Structural analogs comparison : Compare activity with derivatives (e.g., replacing cyclopropyl with cyclohexyl) to identify pharmacophores .

What in vitro models are suitable for evaluating this compound’s pharmacokinetics?

Advanced Research Question
Use:

  • Caco-2 cells : Assess intestinal permeability (Papp values) .
  • Microsomal stability assays : Liver microsomes (human/rat) to measure metabolic half-life (t½) .
  • Plasma protein binding : Equilibrium dialysis to determine % bound (e.g., albumin affinity) .

How to design SAR studies for this compound?

Advanced Research Question
Structure-activity relationship (SAR) strategies:

  • Core modifications : Substitute tetrahydropyran with piperidine to assess ring flexibility .
  • Substituent variation : Replace 1-methylpyrrole with indole to test aromatic stacking effects .
  • Stereochemical analysis : Synthesize enantiomers and compare IC₅₀ values in target assays .

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